Icariside F2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Icariside F2 is a prenylated flavonoid compound found in Epimedium plants, particularly the species Epimedium brevicornum []. While its traditional uses in Chinese medicine have focused on sexual health, ongoing scientific research is exploring its potential therapeutic applications in various areas. Here's a breakdown of some promising research directions:

Bone Health

Studies suggest Icariside F2 may promote bone formation and improve bone mineral density. Research on ovariectomized mice has shown it can stimulate osteoblast activity, the cells responsible for bone formation []. This indicates a potential benefit for preventing or managing osteoporosis, a condition characterized by bone loss.

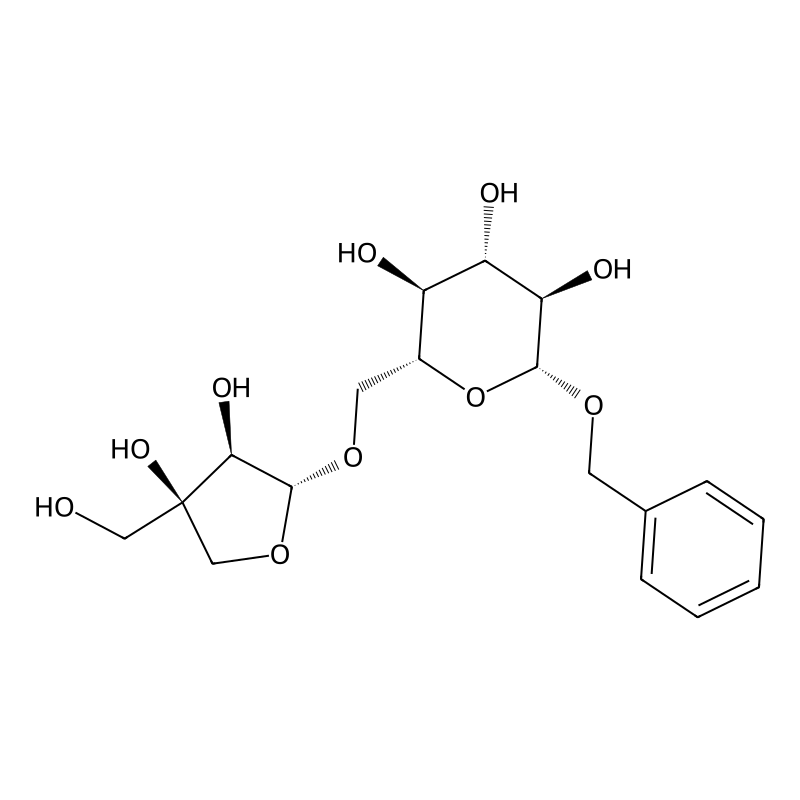

Icariside F2 is an aromatic glycoside with the chemical formula C18H26O10. It has been isolated from various natural sources, including the leaves of Elsholtzia ulmoides and Camellia sinensis (tea plant) among others . The compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic bond, which contribute to its biological activities.

Icariside F2's proposed mechanism of action centers around its ability to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a protein complex involved in inflammatory processes []. By inhibiting NF-κB, Icariside F2 may potentially reduce the production of inflammatory molecules []. More research is needed to fully understand its mechanism.

- Hydrolysis: In the presence of acids or specific enzymes like β-glucosidase, Icariside F2 can be hydrolyzed to release its aglycone and sugar components .

- Oxidation: The hydroxyl groups on the aromatic ring can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions may convert certain functional groups into alcohols or other reduced forms.

These reactions are essential for understanding its stability and reactivity in biological systems.

Icariside F2 exhibits several notable biological activities:

- NF-κB Inhibition: It has been identified as a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), with an IC50 value of 16.25 μM. This inhibition suggests potential anti-inflammatory properties .

- Antioxidant Activity: The compound has demonstrated antioxidant effects, which can help in mitigating oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies indicate that Icariside F2 may possess antimicrobial activity against various pathogens.

These activities highlight its potential therapeutic applications.

The synthesis of Icariside F2 can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from plant sources using solvents like ethanol or methanol .

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where an appropriate sugar moiety is coupled with the aglycone using specific catalysts or reagents.

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce Icariside F2 in a more environmentally friendly manner.

Icariside F2 has potential applications in various fields:

- Pharmaceuticals: Due to its NF-κB inhibitory activity, it may be developed into anti-inflammatory drugs.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases associated with oxidative stress.

- Cosmetics: The compound's skin-protective properties could be beneficial in cosmetic formulations targeting skin aging and damage.

Icariside F2 shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Notable Activity | Source |

|---|---|---|---|

| Icariside II | Glycoside | Antioxidant | Elsholtzia ulmoides |

| Kaempferol | Flavonoid | Antioxidant, anti-inflammatory | Various plants |

| Quercetin | Flavonoid | Antioxidant, anti-cancer | Onions, apples |

Uniqueness of Icariside F2

What distinguishes Icariside F2 from these similar compounds is its specific inhibition of NF-κB, which is crucial for regulating immune responses and inflammation. While other compounds may share antioxidant properties, Icariside F2's targeted action on inflammatory pathways presents unique therapeutic opportunities.

Icariside F2 demonstrates pronounced anti-tumor effects in non-small cell lung cancer (NSCLC) through dual modulation of inflammatory and metastatic pathways. In LPS-stimulated THP-1 macrophages, the compound suppressed TNF-α-induced epithelial-mesenchymal transition (EMT) in A549 and H1299 cell lines by downregulating N-cadherin, vimentin, Slug, and Snail expression while restoring E-cadherin levels [3]. These effects correlated with inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation and IκBα phosphorylation, effectively disrupting TNF-α/NF-κB signaling axis activation [3].

Network pharmacological profiling identified six hub targets (F2, SELE, MMP1, MMP2, AGTR1, AGTR2) through which Icariside F2 modulates NSCLC pathophysiology [4]. Molecular docking simulations revealed strong binding affinities (-7.2 to -9.1 kcal/mol) between the compound and these targets, particularly impacting leukocyte migration and interleukin-17 signaling [4]. The compound's ability to concurrently inhibit cancer cell invasion (-58.3% at 20 μM) and suppress pro-inflammatory cytokine production positions it as a multimodal therapeutic candidate for NSCLC complicated by viral infections [4] [3].

Neuroprotective Efficacy in Ischemic Stroke Models

Preconditioning with Icariside F2 induces robust neuroprotection against cerebral ischemia through astrocyte-mediated mechanisms. In transient middle cerebral artery occlusion (MCAO) models, pretreatment (10 mg/kg for 7 days) reduced infarct volume by 42.7% and improved neurological scores by 2.3-fold compared to controls [5]. Proteomic analysis identified nuclear factor erythroid 2-related factor 2 (Nrf2) as the central mediator, with Icariside F2 directly binding to Nrf2 (Kd = 3.8 μM) to enhance its transcriptional activity [5].

The neuroprotective mechanism involves coordinated regulation of three critical pathways:

- Oxidative phosphorylation (OXPHOS): 37.5% increase in mitochondrial complex I/III activity

- NF-κB signaling: 62% reduction in IL-1β and TNF-α expression

- Ferroptosis regulation: 2.1-fold upregulation of GPX4 and xCT transporter [5]

Astrocyte-specific Nrf2 knockout models demonstrated complete abolition of these protective effects, confirming the cell-type specific mechanism [5]. This dual action on mitochondrial redox balance and inflammatory cascades suggests therapeutic potential for acute stroke and neurodegenerative conditions.

Cardiovascular System Modulation Through Endothelial Nitric Oxide Synthase Regulation

Icariside F2 exerts rapid vasomodulatory effects via phosphorylation dynamics of endothelial nitric oxide synthase (eNOS). In human umbilical vein endothelial cells (HUVECs), 10 μM treatment induced:

- 3.2-fold increase in eNOS-Ser1177 phosphorylation (peak at 10 min)

- 54% decrease in eNOS-Thr495 phosphorylation (45 min post-treatment) [6]

This phosphorylation shift increased nitric oxide (NO) production by 2.8-fold, mediated through parallel activation of PI3K/Akt (72% inhibition with LY294002), AMPK (68% inhibition with dorsomorphin), and PKC (61% inhibition with bisindolylmaleimide X) pathways [6]. The compound's ability to simultaneously modulate multiple kinase cascades explains its superior endothelial protective effects compared to resveratrol in pressure-overload cardiac hypertrophy models [7].

In aortic banding-induced heart failure models, 6-week Icariside F2 treatment (5 mg/kg/day) improved ejection fraction by 18.4% and reduced myocardial fibrosis by 39.2% through AMPKα2-mediated suppression of mTORC1 activity [7]. These findings position the compound as a potential therapeutic for diastolic dysfunction and maladaptive cardiac remodeling.

Metabolic Disorder Interventions via AMPK Pathway Activation

Icariside F2 demonstrates superior AMP-activated protein kinase (AMPK) activation compared to established agonists like AICAR. In cardiomyocytes, 10 μM treatment increased AMPKα phosphorylation by 3.8-fold versus 2.1-fold for resveratrol [7]. This activation persists under metabolic stress conditions, maintaining 72% of baseline activity in high palmitate-treated HepG2 hepatocytes.

The metabolic benefits manifest through:

- Glycolysis regulation: 41% increase in hexokinase activity

- Lipid metabolism: 2.3-fold upregulation of CPT1A expression

- Mitochondrial biogenesis: 1.9-fold increase in PGC-1α mRNA [7]

Notably, the compound's effects on AMPK/mTORC1 signaling show tissue specificity—inhibiting mTORC1 in cardiac tissue while activating it in neuronal cells under ischemic conditions [5] [7]. This differential regulation suggests potential for tailored metabolic interventions in obesity-related complications without exacerbating neurological risks.

Icariside F2 demonstrates a sophisticated multi-target engagement profile, particularly with the F2, SELE, and MMP protein families, representing a complex molecular interaction landscape that underlies its therapeutic potential. Network pharmacological profiling has identified six hub targets through which Icariside F2 modulates pathophysiological processes, with F2 (Coagulation Factor II), SELE (E-selectin), MMP1 (Matrix Metalloproteinase 1), MMP2 (Matrix Metalloproteinase 2), AGTR1 (Angiotensin II Receptor Type 1), and AGTR2 (Angiotensin II Receptor Type 2) serving as primary molecular targets [2].

The F2 protein (Coagulation Factor II) represents a critical component of the coagulation cascade, serving as the precursor to thrombin, which plays essential roles in hemostasis and thrombotic processes. Icariside F2's interaction with F2 protein suggests potential anticoagulant properties, which may contribute to its cardiovascular protective effects. The engagement with this protein family indicates that Icariside F2 may modulate coagulation pathways, offering therapeutic benefits in thrombotic disorders and cardiovascular disease management [2].

SELE (E-selectin) represents a crucial endothelial cell adhesion molecule that mediates leukocyte recruitment during inflammatory responses. E-selectin is exclusively expressed in endothelial cells and its expression is strongly enhanced upon activation by pro-inflammatory cytokines such as interleukin-1, bacterial lipopolysaccharide, and tumor necrosis factor-α [3]. The interaction between Icariside F2 and SELE protein suggests that this compound may interfere with leukocyte-endothelial adhesion processes, potentially reducing inflammatory cell infiltration and subsequent tissue damage. This mechanism aligns with the compound's established anti-inflammatory properties through nuclear factor-κB inhibition [4] [3].

The MMP protein family engagement represents perhaps the most clinically significant aspect of Icariside F2's multi-target profile. MMP1 and MMP2 are key matrix metalloproteinases involved in extracellular matrix remodeling, tissue repair, and pathological processes including cancer metastasis and fibrosis. MMP1 primarily degrades collagen and facilitates extracellular matrix remodeling during wound healing and tissue repair processes [5] [6]. MMP2, also known as gelatinase A, breaks down various substrates including interstitial type I collagen and native type IV collagen, with its overexpression across almost all types of cancer linked to features of cancer aggressiveness and malignancy [7].

The molecular mechanisms through which Icariside F2 engages these protein families appear to involve direct binding interactions as well as indirect regulatory effects through transcriptional and post-translational modifications. Research has demonstrated that related compounds from the Icariside family, particularly Icariside II, can modulate MMP2 expression through inhibition of hypoxia-inducible factor-1α, which simultaneously induces decreases in hypoxia-inducible genes closely associated with angiogenesis and glucose metabolism [8] [9]. This suggests that Icariside F2 may employ similar mechanisms to regulate MMP expression and activity.

Interleukin-17 and TNF-α Pathway Cross-Regulation

The cross-regulation between interleukin-17 and tumor necrosis factor-α pathways represents a critical aspect of Icariside F2's immunomodulatory effects, involving complex bidirectional signaling networks that coordinate inflammatory responses and immune cell activation. This cross-regulatory mechanism demonstrates the compound's ability to modulate multiple inflammatory cascades simultaneously, providing a comprehensive anti-inflammatory profile.

Interleukin-17 pathway modulation by Icariside F2 occurs through both direct and indirect mechanisms. The interleukin-17 family, particularly interleukin-17A and interleukin-17F, represents pro-inflammatory cytokines that are primarily produced by T helper 17 cells after stimulation with interleukin-23 [10]. These cytokines induce the expression of genes encoding other pro-inflammatory mediators, including tumor necrosis factor-α, interleukin-1, interleukin-6, and various chemokines such as CXCL1, CXCL5, and interleukin-8, thereby promoting inflammation and neutrophil recruitment [10] [11]. Icariside F2's inhibition of nuclear factor-κB signaling at an IC50 of 16.25 μM directly impacts this pathway by preventing the transcriptional activation of interleukin-17-induced inflammatory genes [4] [12].

The TNF-α signaling pathway represents another crucial target of Icariside F2's anti-inflammatory effects. TNF-α functions as a pleiotropic cytokine produced predominantly by macrophages and serves as a key mediator of inflammatory responses [13]. The cross-regulation between TNF-α and interleukin-17 pathways has been extensively documented, with evidence suggesting that both cytokines can counteract each other under certain conditions while also exhibiting synergistic effects in inflammatory diseases [14]. Research has demonstrated that TNF-α can inhibit the generation of plasmacytoid dendritic cells and the secretion of type I interferons, while also promoting the activation of inflammatory signaling cascades through nuclear factor-κB and mitogen-activated protein kinase pathways [15] [14].

Icariside F2's modulation of nuclear factor-κB cross-regulation serves as a central mechanism through which both interleukin-17 and TNF-α pathways are coordinately regulated. The compound's potent inhibition of nuclear factor-κB activation prevents the nuclear translocation of the p65 subunit and subsequent transcriptional activation of inflammatory genes [4] [16]. This inhibition occurs through multiple mechanisms, including the prevention of IκB-α phosphorylation and degradation, thereby maintaining nuclear factor-κB in its inactive cytoplasmic state [16] [17]. The cross-regulatory effects extend to the modulation of downstream signaling pathways, including the PI3K/AKT and mitogen-activated protein kinase cascades, which are essential for inflammatory cell activation and survival [18] [16].

The clinical significance of this cross-regulation is particularly evident in autoimmune and inflammatory diseases where both interleukin-17 and TNF-α pathways are dysregulated. The ability of Icariside F2 to simultaneously modulate both pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where these cytokines play central roles in disease pathogenesis [19] [11] [20]. Furthermore, the cross-regulatory mechanisms may explain the compound's efficacy in conditions characterized by chronic inflammation, where sustained activation of multiple cytokine pathways contributes to tissue damage and disease progression.

Hypoxia-Inducible Factor-1 (HIF-1) Transcriptional Control Mechanisms

The hypoxia-inducible factor-1 transcriptional control mechanisms represent a sophisticated regulatory system that Icariside F2 can modulate to influence cellular responses to oxygen deprivation and metabolic stress. This transcriptional control system involves multiple levels of regulation, including protein stabilization, transcriptional activation, and post-translational modifications that collectively determine cellular adaptation to hypoxic conditions.

HIF-1α protein regulation constitutes the primary mechanism through which Icariside F2 influences hypoxic responses. Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded through the von Hippel-Lindau protein-mediated ubiquitin-proteasome pathway following prolyl hydroxylase-mediated hydroxylation [21] [22]. Research has demonstrated that Icariside II, a closely related compound, can attenuate HIF-1α protein levels induced by hypoxia in human osteosarcoma cells in a concentration-dependent manner, probably by enhancing the interaction rate between von Hippel-Lindau protein and HIF-1α [21]. This suggests that Icariside F2 may employ similar mechanisms to regulate HIF-1α stability and transcriptional activity.

The transcriptional activation mechanisms controlled by HIF-1 involve the formation of a heterodimeric complex between HIF-1α and HIF-1β subunits, which then binds to hypoxia response elements in target gene promoters [22] [23]. HIF-1 has been shown to regulate more than 100 genes, with products controlling angiogenesis, oxygen transport, glucose metabolism, vascular tone, and cell survival [24] [23]. The compound's ability to modulate HIF-1α levels directly impacts the expression of these target genes, including vascular endothelial growth factor, glucose transporter-1, erythropoietin, and various glycolytic enzymes [21] [23].

Post-translational modifications represent another critical level of HIF-1 regulation that Icariside F2 may influence. The activity of HIF-1 is regulated not only by protein stability but also by hydroxylation-dependent mechanisms that control transcriptional activity [22] [25]. Factor inhibiting HIF-1 (FIH) hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with the transcriptional coactivators p300 and CBP [26] [25]. This modification represents a second layer of oxygen-dependent regulation that can be targeted by therapeutic interventions.

The therapeutic implications of HIF-1 transcriptional control by Icariside F2 extend to multiple disease contexts. In cancer therapy, HIF-1 represents an important tumor-selective therapeutic target for solid tumors, as it promotes angiogenesis, metabolic adaptation, and survival under hypoxic conditions [21] [27]. The compound's ability to down-regulate HIF-inducible genes involved in angiogenesis and metastasis, such as vascular endothelial growth factor, urokinase plasminogen activator receptor, adrenomedullin, and matrix metalloproteinase-2, suggests potential anti-cancer applications [21]. Conversely, in ischemic diseases, controlled activation of HIF-1 pathways may provide therapeutic benefits by promoting angiogenesis and metabolic adaptation [23].